3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Overview
Description
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to an imidazo[1,2-b]pyridazine core. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine typically involves the reaction of 3-bromoimidazo[1,2-b]pyridazine with chlorinating agents. One efficient method includes treating 3-bromoimidazo[1,2-b]pyridazine with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkylamines and arylamines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-b]pyridazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazo[1,2-b]pyridazine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .
Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological macromolecules. It is also employed in the design of bioactive molecules and pharmaceuticals .
Medicine: Its derivatives have shown promise in inhibiting cancer cell growth and other therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain protein kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and application.
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
Comparison: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms on the imidazo[1,2-b]pyridazine core. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives.
Properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHPKMPWBFJZEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512054 | |
Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13526-66-4 | |
Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromo-6-chloroimidazo[1,2-b]pyridazine a useful compound in organic synthesis?
A1: this compound is a versatile building block for synthesizing more complex molecules. Its structure contains two halogen atoms, bromine and chlorine, which are susceptible to nucleophilic aromatic substitution reactions. This allows chemists to selectively replace the chlorine atom with a variety of amine groups. []
Q2: Can you describe a specific reaction where this compound is used?
A2: A recent study demonstrated an efficient method for synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines using this compound as the starting material. [] The reaction involves treating this compound with an alkyl amine in the presence of cesium fluoride (CsF) and a catalytic amount of benzyltriethylammonium chloride (BnNEt3Cl) in DMSO at 100 °C. This method allows for the introduction of a wide range of primary and secondary amines, expanding the structural diversity accessible from this core structure.
Q3: Are there any advantages to this particular method of synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines?
A3: Yes, this method offers several advantages. It's cost-effective and consistently produces high yields of the desired C-6 aminated products. Furthermore, it utilizes significantly less toxic fluoride compared to previous amination reactions. [] This makes the reaction more environmentally friendly and safer to perform.
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